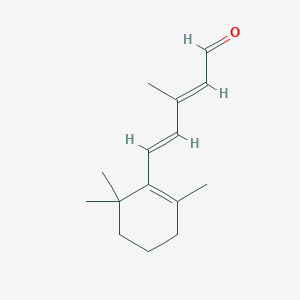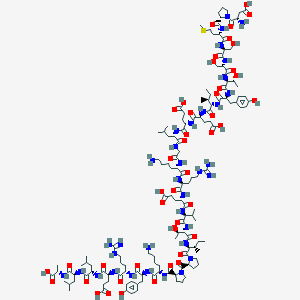
カルパイン阻害ペプチド
説明
Calpain is a family of calcium-dependent proteases that play a crucial role in various cellular processes, including cell cycle progression, apoptosis, and cytoskeletal remodeling. Calpain is activated by a sudden increase in intracellular calcium concentration, leading to the degradation of specific cellular proteins. Calpain inhibitor peptides are synthetic molecules that inhibit the activity of calpain and have been extensively studied for their potential therapeutic applications.
科学的研究の応用
神経変性疾患
カルパイン阻害剤は、カルパイン阻害ペプチドなどの神経変性疾患における潜在的な治療調節剤として特定されています . カルパインは脳疾患で活性化されるシステインプロテアーゼであり、神経変性の病態生理における重要なマーカーおよびメディエーターです . カルパイン活性化の阻害は、神経変性疾患の管理のための可能な治療標的として登場しました .
アルツハイマー病、パーキンソン病、ハンチントン病
カルパインの活性化と活性の調節不全は、アルツハイマー病、パーキンソン病、ハンチントン病などのいくつかの神経変性疾患に関連付けられています . これらの障害における神経機能不全の治療のための潜在的な治療アプローチとしてカルパイン阻害を利用する可能性は、将来のカルパイン研究の関心のある分野です .
細胞生理学
カルパインの複雑な構造を理解することは、細胞生理学におけるその役割と病態におけるその影響を解明するために不可欠です . カルパインは、幅広い組織で発現する細胞内システインプロテアーゼの一種です .
心筋梗塞後(MI)炎症
最近の研究では、カルパイン活性の制限が心筋梗塞後(MI)炎症における免疫細胞成分の機能を阻害し、瘢痕治癒欠損のリスクにつながることが証明されました .
腎細胞培養
ある研究では、PD150606として知られるカルパイン阻害剤が、腎細胞培養におけるERストレッサー(チューニカマイシン)および反応性化学毒物誘発細胞死を減少させることが報告されました .
プロテアーゼ
カルパインは、カルシウム(Ca 2+)依存性プロテアーゼであり、細胞質非リソソームシステインプロテアーゼファミリーに属します <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024
作用機序
- Specifically, Calpain Inhibitor Peptide aims to inhibit the activity of calpain isoforms, such as calpain-1 (µ-calpain) and calpain-2 (m-calpain), which are present in the brain .
- Additionally, Calpain Inhibitor Peptide enhances autophagy, promoting the clearance of these toxic protein fragments and aggregates .
Target of Action
Mode of Action
Result of Action
Safety and Hazards
将来の方向性
Given that axon loss is often an early sign of neurodegeneration, its prevention by inhibiting calpain activity may lead to treatments for neurodegenerative diseases . The prevention of calpain-mediated apoptosis in degenerating neurons is crucial . The development of reliable and effective approaches to prevent calpain-mediated apoptosis is a significant challenge .
生化学分析
Biochemical Properties
Calpain Inhibitor Peptide interacts with calpain, a proteolytic enzyme that is regulated by calcium and Calpastatin . Calpastatin acts as an endogenous calpain inhibitor, binding to the active site and inhibiting calcium-sensitive calpains . The interaction between Calpain Inhibitor Peptide and calpain is crucial for preventing calpain-mediated apoptosis in degenerating neurons .
Cellular Effects
Calpain Inhibitor Peptide has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting calpain activation, which is a key factor in the pathophysiology of neurodegeneration . This inhibition can prevent the activation of apoptotic machinery, thereby protecting neurons from degeneration .
Molecular Mechanism
At the molecular level, Calpain Inhibitor Peptide exerts its effects through binding interactions with calpain, inhibiting its enzymatic activity . This inhibition can prevent the over-activation of calpain, which is often associated with neurodegenerative diseases .
Dosage Effects in Animal Models
The effects of Calpain Inhibitor Peptide can vary with different dosages in animal models. For instance, chronic intranasal administration of the calpain inhibitor has been shown to significantly decrease the severity of gait disorders in manganese-treated rats .
Metabolic Pathways
Calpain Inhibitor Peptide is involved in the metabolic pathways of calpain, a proteolytic enzyme. It interacts with calpain, which is regulated by calcium and Calpastatin . The inhibition of calpain can affect metabolic flux and metabolite levels .
Transport and Distribution
Information on how Calpain Inhibitor Peptide is transported and distributed within cells and tissues is currently limited. Given its role as a calpain inhibitor, it is likely that it interacts with transporters or binding proteins involved in the regulation of calpain .
Subcellular Localization
Given its role in inhibiting calpain, it is likely that it is localized to areas where calpain is active
特性
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-1-[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxyethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C140H227N35O44S/c1-17-73(11)109(169-126(206)96(64-79-37-41-81(181)42-38-79)165-133(213)111(76(14)178)171-128(208)98(68-177)167-127(207)97(67-176)166-121(201)91(51-59-220-16)159-129(209)99-32-25-56-173(99)135(215)82(143)65-107(191)192)132(212)160-89(45-49-105(187)188)118(198)156-87(43-47-103(183)184)119(199)161-92(60-69(3)4)113(193)150-66-102(182)152-83(28-19-21-52-141)114(194)153-85(30-23-54-148-139(144)145)115(195)157-90(46-50-106(189)190)122(202)168-108(72(9)10)131(211)172-112(77(15)179)134(214)170-110(74(12)18-2)137(217)175-58-27-34-101(175)136(216)174-57-26-33-100(174)130(210)158-84(29-20-22-53-142)117(197)164-95(63-78-35-39-80(180)40-36-78)125(205)154-86(31-24-55-149-140(146)147)116(196)155-88(44-48-104(185)186)120(200)162-94(62-71(7)8)124(204)163-93(61-70(5)6)123(203)151-75(13)138(218)219/h35-42,69-77,82-101,108-112,176-181H,17-34,43-68,141-143H2,1-16H3,(H,150,193)(H,151,203)(H,152,182)(H,153,194)(H,154,205)(H,155,196)(H,156,198)(H,157,195)(H,158,210)(H,159,209)(H,160,212)(H,161,199)(H,162,200)(H,163,204)(H,164,197)(H,165,213)(H,166,201)(H,167,207)(H,168,202)(H,169,206)(H,170,214)(H,171,208)(H,172,211)(H,183,184)(H,185,186)(H,187,188)(H,189,190)(H,191,192)(H,218,219)(H4,144,145,148)(H4,146,147,149)/t73-,74-,75-,76+,77+,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,108-,109-,110-,111-,112-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIPSVIJMEZNWGW-ULDLRERSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)CC)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CCCCN)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCSC)NC(=O)C5CCCN5C(=O)C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CCSC)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C140H227N35O44S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00583222 | |
| Record name | PUBCHEM_16157844 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
3136.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128578-18-7 | |
| Record name | PUBCHEM_16157844 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-Azabicyclo[2.2.1]heptane-3-carboxamide](/img/structure/B140992.png)
![Benzyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B140995.png)

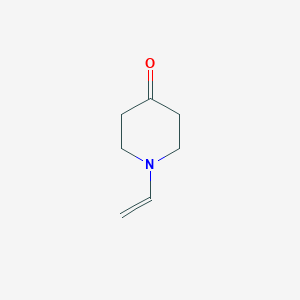
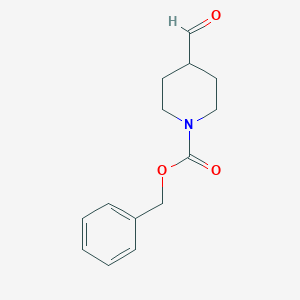
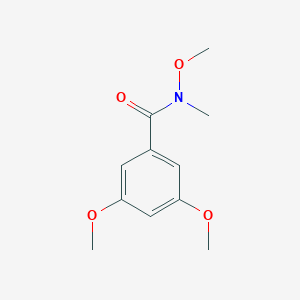
![2-[4-(4-Ethylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B141005.png)
![3-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid](/img/structure/B141007.png)


